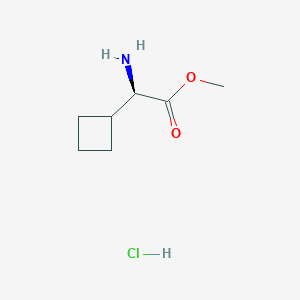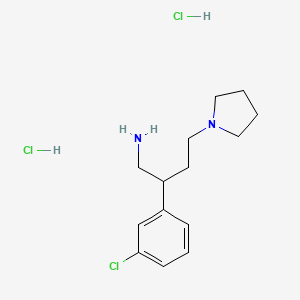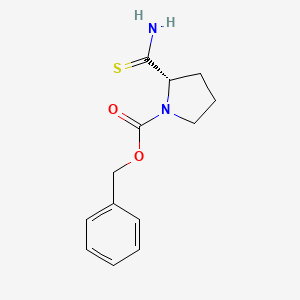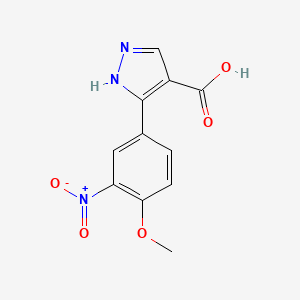![molecular formula C13H20N2O2 B6337040 t-Butyl 5-cyanohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate CAS No. 1447607-25-1](/img/structure/B6337040.png)
t-Butyl 5-cyanohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrroles are heterocyclic aromatic organic compounds, which consist of a five-membered ring with four carbon atoms and one nitrogen atom . The parent compound is colorless, but substituted derivatives are often colored .
Synthesis Analysis
Pyrroles can be synthesized through several methods. One of the most common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia . Other methods include the use of organocatalysis .Molecular Structure Analysis
The molecular structure of pyrroles is characterized by a five-membered ring with four carbon atoms and one nitrogen atom . The nitrogen atom contributes two electrons to a conjugated pi electron system that is cyclic, resulting in aromaticity .Chemical Reactions Analysis
Pyrroles can undergo a variety of chemical reactions. They can react with electrophiles at the 2-position, and they can also undergo N-alkylation . Pyrroles can also be nitrated, sulphonated, halogenated, and acetylated .Physical And Chemical Properties Analysis
Pyrroles are typically colorless but can take on different colors when substituted . They are weakly basic and weakly acidic . They are also known to be flammable and can cause skin and eye irritation .Wissenschaftliche Forschungsanwendungen
T-BuCHCP has been used in a variety of scientific research applications. It has been used as a drug delivery vehicle for small molecule drugs, as an inhibitor of enzymes such as cytochrome P450, and as a protein crystallization agent. It has also been used as a substrate for the study of enzyme kinetics and as a ligand for the study of protein-ligand interactions.
Wirkmechanismus
T-BuCHCP has been shown to interact with proteins through a variety of mechanisms. It has been shown to interact with proteins through hydrogen bonding, hydrophobic interactions, and covalent interactions. It has also been shown to interact with proteins through electrostatic interactions, such as salt bridges and electrostatic shielding.
Biochemical and Physiological Effects
T-BuCHCP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. It has also been shown to inhibit the activity of proteases, enzymes that break down proteins in the body. Additionally, it has been shown to have an effect on the expression of certain genes, which can alter the expression of proteins in the body.
Vorteile Und Einschränkungen Für Laborexperimente
T-BuCHCP has a number of advantages and limitations when used in lab experiments. One advantage is that it is a relatively stable compound, making it suitable for use in long-term experiments. Additionally, it can be easily synthesized and is relatively inexpensive. One limitation is that it can be toxic in high concentrations, so it must be handled with care. Additionally, it may interact with other compounds in the laboratory, so it is important to use it in a controlled environment.
Zukünftige Richtungen
The potential applications of t-BuCHCP are still being explored. One potential application is in the development of targeted drug delivery systems, where t-BuCHCP can be used to deliver drugs to specific tissues or organs in the body. Additionally, it could be used in the development of new enzyme inhibitors, as it has been shown to interact with enzymes in a variety of ways. Finally, it could be used to study the interactions between proteins and small molecules, as it has been shown to interact with proteins through a variety of mechanisms.
Synthesemethoden
The synthesis of t-BuCHCP is relatively straightforward, using a palladium-catalyzed reaction. The reaction involves the coupling of a t-butyl halide with cyanohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylic acid. The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) at room temperature. The reaction is typically complete within 1-2 hours.
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 5-cyano-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-7-10-4-9(6-14)5-11(10)8-15/h9-11H,4-5,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKUDHFIGYWWMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(CC2C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzyloxycalix[5]arene](/img/structure/B6337005.png)


![8-Chloro-1-iodoimidazo[1,5-a]pyrazine](/img/structure/B6337026.png)


![5'-Methoxyspiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B6337039.png)

